3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide
Overview
Description
3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide is an organic compound with the molecular formula C15H13N3O5. It is known for its applications in chiral derivatization and has been studied for its potential in inhibiting viral replications, including the Hepatitis C virus .
Mechanism of Action
Target of Action
Compounds like “3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide” are often used as chiral derivatizing agents in analytical chemistry. They don’t typically have a biological target, but instead, they react with a specific type of molecule (like an alcohol or amine) to form a derivative that can be more easily analyzed .
Mode of Action
As a chiral derivatizing agent, “this compound” would react with the target molecule to form a new compound. This derivative would have different physical and chemical properties that make it easier to separate and analyze .
Result of Action
The primary result of “this compound” action is the formation of a new derivative compound that can be more easily analyzed using various analytical techniques .
Biochemical Analysis
Biochemical Properties
3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and detoxification pathways. The nitro groups in its structure are key to its reactivity, allowing it to participate in redox reactions and potentially inhibit certain enzymes through covalent modification. For instance, it can interact with glutathione S-transferase, an enzyme involved in detoxification, by forming adducts that inhibit its activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. The compound can induce the expression of genes involved in antioxidant responses, such as those encoding for superoxide dismutase and catalase. Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to alterations in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including proteins and nucleic acids, altering their function. The compound’s nitro groups are particularly reactive, allowing it to form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This mechanism is crucial in its ability to modulate enzyme activity and influence cellular processes. Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that the compound remains stable under controlled conditions but can degrade in the presence of light or high temperatures. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial effects, such as enhanced antioxidant responses and improved metabolic function. At high doses, it can exhibit toxic effects, including oxidative stress, cellular damage, and apoptosis. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to detoxification and oxidative stress. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, leading to covalent modifications and potential toxicity. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites, influencing overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s lipophilic nature allows it to accumulate in cellular membranes, where it can exert its effects. Additionally, it can be transported to specific cellular compartments, such as the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can localize to the mitochondria, where it can affect mitochondrial respiration and ATP production. Additionally, it can be found in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide typically involves the nitration of N-[(1S)-1-phenylethyl]benzamide. The nitration process introduces nitro groups at the 3 and 5 positions of the benzamide ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the corrosive and toxic reagents involved .
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 3,5-diamino-N-[(1S)-1-phenylethyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide has several scientific research applications:
Chiral Derivatization: It is used as a chiral derivatizing agent to separate enantiomers in analytical chemistry.
Viral Inhibition: Studies have shown its potential in inhibiting the replication of the Hepatitis C virus and other viral infections.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dinitro-N-phenethylbenzamide
- 3,5-Dinitro-N-propylbenzamide
- 3,5-Dinitro-N-benzylbenzamide
Uniqueness
3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide is unique due to its chiral center, which allows it to be used in chiral derivatization processes. This property distinguishes it from other similar compounds that lack chirality .
Properties
IUPAC Name |
3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-10H,1H3,(H,16,19)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEVDCGKLRIYRW-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420804 | |
Record name | 3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69632-31-1 | |
Record name | 3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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